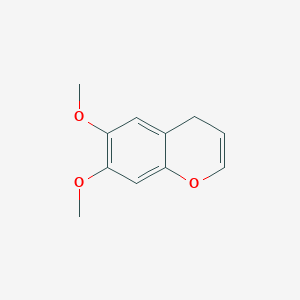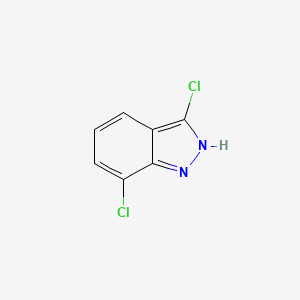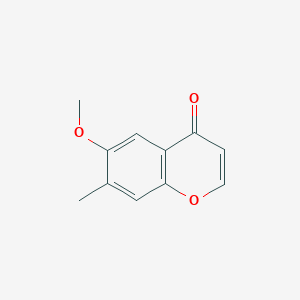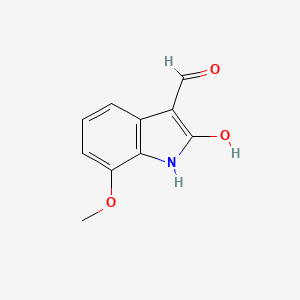
6,7-dimethoxy-4H-chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-4H-chromene is a heterocyclic compound that belongs to the chromene family Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring The 6,7-dimethoxy substitution refers to the presence of methoxy groups (-OCH₃) at the 6th and 7th positions of the chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-4H-chromene can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxybenzyl alcohols with dicarbonyl compounds in the presence of acid catalysts. For instance, the reaction of ortho-hydroxybenzyl alcohol with ethyl acetoacetate in the presence of p-toluenesulfonic acid can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-4H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene to dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products:
Scientific Research Applications
6,7-Dimethoxy-4H-chromene has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4H-chromene involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one
- 5-Oxo-7,7-dimethyl-5,6,7,8-tetrahydro-4H-chromene
Comparison: 6,7-Dimethoxy-4H-chromene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it suitable for specific applications where other chromenes may not be as effective.
Properties
CAS No. |
162051-25-4 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6,7-dimethoxy-4H-chromene |
InChI |
InChI=1S/C11H12O3/c1-12-10-6-8-4-3-5-14-9(8)7-11(10)13-2/h3,5-7H,4H2,1-2H3 |
InChI Key |
WITPYIVBOXNALK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC=CO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)













